N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features a brominated indole moiety and a cyclohepta[c]pyridazinyl group
Properties
Molecular Formula |
C21H23BrN4O2 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H23BrN4O2/c22-17-7-6-15-8-10-25(19(15)13-17)11-9-23-20(27)14-26-21(28)12-16-4-2-1-3-5-18(16)24-26/h6-8,10,12-13H,1-5,9,11,14H2,(H,23,27) |
InChI Key |
CQBZSCCGOUZOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the bromination of indole, followed by the formation of the ethyl linkage. The cyclohepta[c]pyridazinyl group is then introduced through a series of cyclization reactions. The final step involves the acylation of the intermediate product to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2
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